

Brilaroxazine Demonstrates Superior Efficacy Over Placebo in Treating Acute Schizophrenia

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Compound of Interest

Compound Name: *Brilaroxazine*

Cat. No.: *B8230428*

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New clinical trial data reveals that **brilaroxazine**, a novel serotonin-dopamine signaling modulator, significantly reduces symptoms of acute schizophrenia compared to placebo. The pivotal Phase 3 RECOVER trial showed a statistically significant and clinically meaningful reduction in the Positive and Negative Syndrome Scale (PANSS) total score, a key measure of schizophrenia symptom severity.

Researchers and drug development professionals will find compelling evidence in the recent clinical trial outcomes for **brilaroxazine**. The agent, developed by Reviva Pharmaceuticals, has shown a robust efficacy and favorable safety profile in patients with acute schizophrenia, positioning it as a potentially valuable therapeutic alternative.

Quantitative Efficacy Data

The Phase 3 RECOVER trial, a global, randomized, double-blind, placebo-controlled, multicenter study, provides the core data supporting **brilaroxazine**'s efficacy. The trial successfully met its primary endpoint, demonstrating a significant reduction in PANSS total score for the 50 mg dose of **brilaroxazine** compared to placebo at week 4.^{[1][2]}

Efficacy Endpoint	Brilaroxazine (50 mg)	Placebo	Difference vs. Placebo	p-value
Change in PANSS Total Score from Baseline	-23.9	-13.8	-10.1	<0.001
PANSS Positive Symptoms Subscore	Significant Reduction	---	Significant	<0.001
PANSS Negative Symptoms Subscore	Significant Reduction	---	Significant	=0.003
PANSS Social Cognition Score	Significant Improvement	---	Significant	<0.001
Personal and Social Performance (PSP) Score	Significant Improvement	---	Significant	<0.001
Clinical Global Impression – Severity (CGI-S) Score	Significant Improvement	---	Significant	<0.001

Table 1: Key Efficacy Outcomes from the Phase 3 RECOVER Trial at Week 4.[\[1\]](#)[\[2\]](#)[\[3\]](#)

The 15 mg dose of **brilaroxazine** also showed numerical superiority to placebo on the primary endpoint and most secondary endpoints, achieving statistical significance on key secondary endpoints related to social cognition and personal and social performance. Long-term data from an open-label extension of the RECOVER study indicated that the efficacy of **brilaroxazine** was sustained over one year.

Experimental Protocols

The robust design of the RECOVER trial ensures the reliability of its findings.

Study Design: The Phase 3 RECOVER trial was a randomized, double-blind, placebo-controlled, multicenter study. It consisted of a 28-day double-blind treatment period followed by a 52-week open-label extension.

Participant Population: The trial enrolled 412 adult patients (aged 18-65) with a DSM-5 diagnosis of acute schizophrenia. Patients had a PANSS total score between 80 and 120 at baseline, indicating at least a moderate severity of illness.

Treatment: Participants were randomized in a 1:1:1 ratio to receive either a fixed daily dose of 15 mg of **brilaroxazine**, 50 mg of **brilaroxazine**, or a placebo for 28 days.

Endpoints: The primary endpoint was the change from baseline in the PANSS total score at Day 28. Key secondary endpoints included changes in the PANSS positive and negative symptom subscales, the Personal and Social Performance (PSP) scale, and the Clinical Global Impression – Severity (CGI-S) scale.

Visualizing the Research

To further clarify the experimental process and the underlying mechanism of action, the following diagrams are provided.

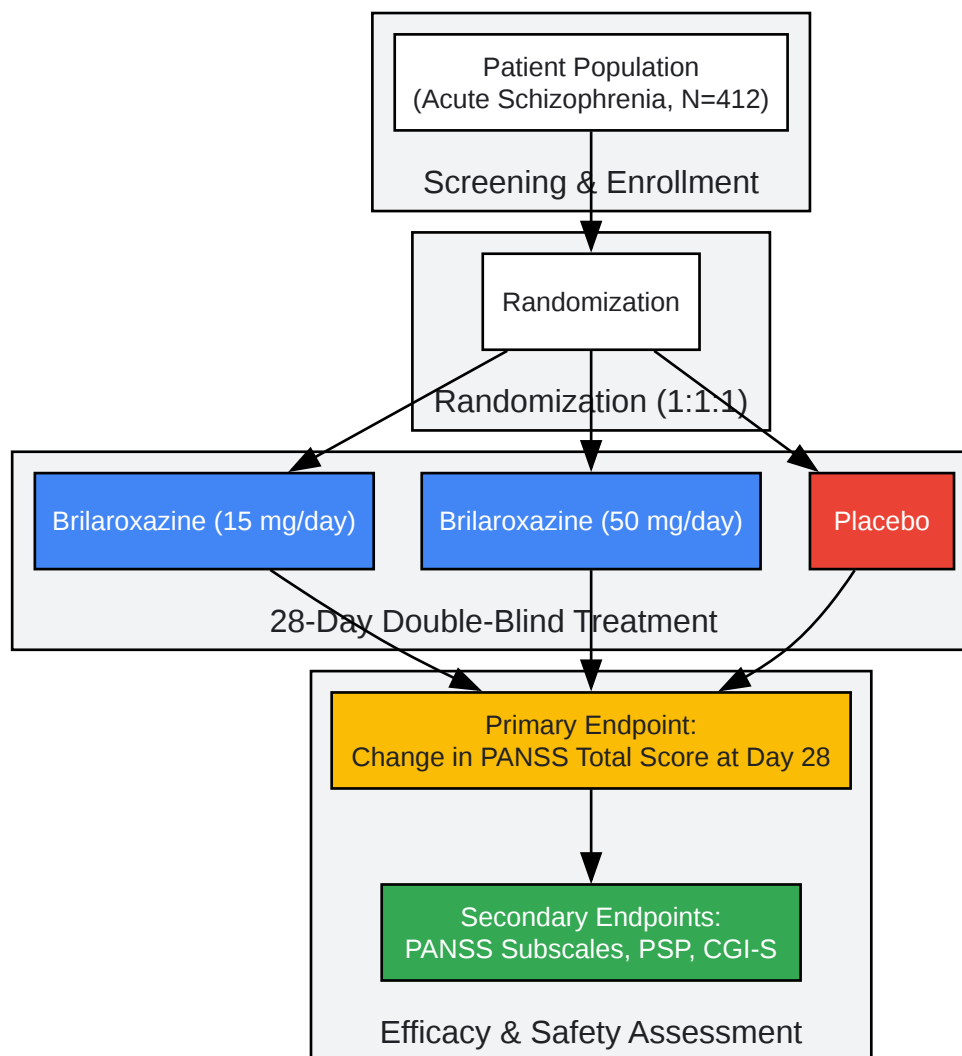


Figure 1: Workflow of the Phase 3 RECOVER Clinical Trial

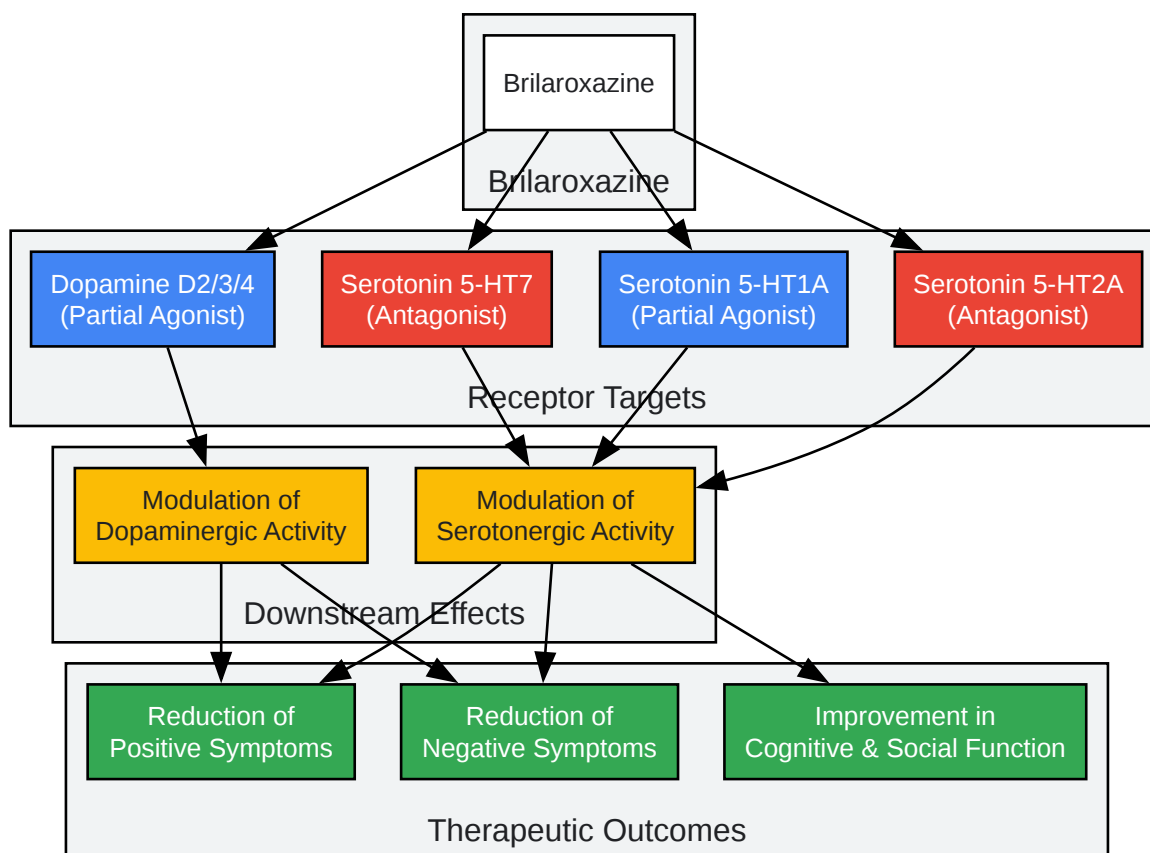


Figure 2: Brilaroxazine's Signaling Pathway Modulation

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References

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